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Compound of Interest

Compound Name: 2,5-Dibromo-3-octylthiophene

Cat. No.: B143100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,5-Dibromo-3-octylthiophene, a key building block in the synthesis of organic electronic

materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering valuable data for compound verification

and quality control in research and development settings.

Structural and Spectroscopic Overview
2,5-Dibromo-3-octylthiophene is a substituted thiophene ring with bromine atoms at the 2

and 5 positions and an octyl group at the 3 position. This substitution pattern imparts specific

spectroscopic signatures that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,5-Dibromo-3-
octylthiophene by providing information about the chemical environment of the hydrogen (¹H)

and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data

While a specific experimental spectrum for 2,5-Dibromo-3-octylthiophene is not publicly

available, the expected chemical shifts can be reliably predicted based on data from closely

related analogs such as 2,5-dibromo-3-hexylthiophene. The key proton signal is the singlet
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arising from the hydrogen atom on the thiophene ring. The signals for the octyl chain protons

will appear in the typical aliphatic region.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Thiophene-H ~ 6.9 - 7.1 Singlet 1H

α-CH₂ ~ 2.5 - 2.7 Triplet 2H

β-CH₂ ~ 1.5 - 1.7 Multiplet 2H

-(CH₂)₅- ~ 1.2 - 1.4 Multiplet 10H

-CH₃ ~ 0.8 - 0.9 Triplet 3H

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

carbon atoms attached to the bromine atoms are expected to be significantly shielded.

Assignment Predicted Chemical Shift (δ, ppm)

Thiophene C-H ~ 125 - 130

Thiophene C-Octyl ~ 140 - 145

Thiophene C-Br ~ 110 - 115

α-CH₂ ~ 30 - 35

-(CH₂)₆- ~ 22 - 32

-CH₃ ~ 14

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. For 2,5-Dibromo-3-octylthiophene, the spectrum will be

dominated by absorptions from the thiophene ring and the alkyl chain.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretching (thiophene) ~ 3100 - 3050 Weak

C-H stretching (aliphatic) ~ 2960 - 2850 Strong

C=C stretching (thiophene

ring)
~ 1550 - 1450 Medium

CH₂ bending ~ 1465 Medium

CH₃ bending ~ 1375 Medium

C-Br stretching ~ 600 - 500 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,5-Dibromo-3-octylthiophene, with a molecular weight of approximately

354.15 g/mol , the mass spectrum will show a characteristic isotopic pattern due to the

presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[1]

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ will be observed, along with a prominent [M+2]⁺ peak of similar

intensity and an [M+4]⁺ peak of lower intensity, characteristic of a dibrominated compound.

Common fragmentation pathways include the loss of the octyl chain and bromine atoms.

m/z Assignment Notes

~352, 354, 356 [C₁₂H₁₈Br₂S]⁺ (Molecular Ion)
Isotopic pattern for two

bromine atoms

~241, 243 [M - C₈H₁₇]⁺ Loss of the octyl side chain

~162 [M - C₈H₁₇ - Br]⁺
Subsequent loss of a bromine

atom

~113 [C₈H₁₇]⁺ Octyl cation
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2,5-
Dibromo-3-octylthiophene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-3-octylthiophene in

0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a pulse angle of 30-45 degrees.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans due to the lower natural abundance and sensitivity of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier

transformation. Phase and baseline correct the resulting spectrum and reference the

chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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Sample Preparation: Place a small drop of neat 2,5-Dibromo-3-octylthiophene directly onto

the ATR crystal.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Electron Impact-Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a dilute solution of 2,5-Dibromo-3-octylthiophene in a

volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer,

typically via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization: Ionize the sample using a standard electron impact energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,5-Dibromo-3-octylthiophene.

Caption: Structure of 2,5-Dibromo-3-octylthiophene with key atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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